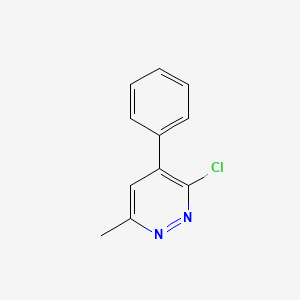

3-Chloro-6-methyl-4-phenylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methyl-4-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-7-10(11(12)14-13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFFSPPYYIMHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423484 | |

| Record name | 3-chloro-6-methyl-4-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196934-28-8 | |

| Record name | 3-chloro-6-methyl-4-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Chloro 6 Methyl 4 Phenylpyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridazine (B1198779) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine chemistry, allowing for the direct introduction of a wide array of functional groups onto the heterocyclic core. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org The electron-deficient nature of the pyridazine ring inherently activates it for SNAr, making it a facile pathway for derivatization. nih.gov

The rate and outcome of SNAr reactions on the 3-chloro-6-methyl-4-phenylpyridazine scaffold are significantly influenced by the electronic nature of the substituents. The two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, which is the primary factor activating the ring towards nucleophilic attack. libretexts.orgnih.gov This effect is most pronounced at the positions ortho and para to the nitrogen atoms.

The versatility of the chloro group as a leaving group allows for a broad range of nucleophiles to be employed in the derivatization of the pyridazine core. This enables the synthesis of diverse libraries of compounds with varied physicochemical properties. The scope includes oxygen, nitrogen, sulfur, and carbon-based nucleophiles.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can readily displace the chlorine atom to form the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ.

Nitrogen Nucleophiles: A wide variety of nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, can be used to synthesize aminated pyridazines. acsgcipr.org These reactions are fundamental for building more complex structures and are often performed under mild conditions.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for introducing sulfur-containing moieties onto the pyridazine ring, leading to the formation of thioethers.

Below is a table summarizing the scope of nucleophilic reagents for the derivatization of a representative chloropyridazine core.

| Nucleophile Type | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| O-Nucleophile | Sodium Methoxide (NaOMe) | 3-Methoxy-6-methyl-4-phenylpyridazine | MeOH, reflux |

| N-Nucleophile | Morpholine | 3-(Morpholin-4-yl)-6-methyl-4-phenylpyridazine | EtOH, reflux or DMF, 100 °C |

| N-Nucleophile | Hydrazine (B178648) Hydrate (B1144303) | 3-Hydrazinyl-6-methyl-4-phenylpyridazine | EtOH, reflux |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-6-methyl-4-phenylpyridazine | DMF, room temperature |

Cross-Coupling Reactions Involving the Pyridazine Core

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For a substrate like this compound, the chloro-substituent serves as an excellent handle for these transformations. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step in the catalytic cycle, making it a suitable substrate for various coupling methodologies. nih.gov

A range of palladium-catalyzed reactions can be applied to the 3-chloropyridazine (B74176) moiety to forge new bonds, significantly expanding the structural diversity of accessible derivatives.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming C-C bonds by coupling the chloropyridazine with aryl or vinyl boronic acids or their esters. nih.govresearchgate.netmdpi.comnih.govmdpi.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com It allows for the synthesis of biaryl and vinyl-substituted pyridazines.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chloropyridazine and a terminal alkyne. mdpi.comwikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. nih.gov This method is invaluable for synthesizing alkynylpyridazines, which are versatile intermediates for further transformations. mdpi.com

Heck Coupling: The Heck reaction couples the chloropyridazine with an alkene to form a new C-C bond, yielding substituted alkenylpyridazines.

C-N Bond Formation:

Buchwald-Hartwig Amination: This powerful reaction allows for the coupling of the chloropyridazine with a wide variety of primary and secondary amines, amides, or carbamates. acsgcipr.orgwikipedia.orglibretexts.org It has largely replaced harsher classical methods for C-N bond formation. wikipedia.org The reaction requires a palladium catalyst and a specialized phosphine ligand, with a base to facilitate the coupling. organic-chemistry.orgwiley.com

C-O Bond Formation:

Buchwald-Hartwig Etherification: An analogous reaction to the amination, this method facilitates the coupling of the chloropyridazine with alcohols or phenols to form ethers, providing a modern alternative to traditional methods like the Ullmann condensation.

The table below presents representative palladium-catalyzed cross-coupling reactions applicable to the 3-chloro-pyridazine scaffold.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System | Product Example |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,4-Diphenyl-6-methylpyridazine |

| Sonogashira | C-C (sp) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Methyl-4-phenyl-3-(phenylethynyl)pyridazine |

| Heck | C-C (sp²) | Styrene | Pd(OAc)₂, P(o-tol)₃ | 6-Methyl-4-phenyl-3-styrylpyridazine |

| Buchwald-Hartwig Amination | C-N | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N,4-diphenyl-6-methylpyridazin-3-amine |

| Buchwald-Hartwig Etherification | C-O | Phenol | Pd(OAc)₂, RuPhos, K₃PO₄ | 6-Methyl-3-phenoxy-4-phenylpyridazine |

Ring-Opening and Rearrangement Pathways of Pyridazine Systems

The pyridazine ring is an aromatic heterocycle and is generally stable under common synthetic conditions. Unlike highly strained ring systems like aziridines, which readily undergo ring-opening reactions, the aromatic stabilization energy of the pyridazine core makes such transformations energetically unfavorable. nih.gov Consequently, ring-opening and rearrangement pathways for substituted pyridazines like this compound are not common and are significantly less explored than substitution and cross-coupling reactions.

Such transformations would typically require harsh reaction conditions, such as high temperatures or pressures, or the presence of specific activating groups that destabilize the aromatic system. Photochemical conditions can sometimes induce rearrangements in heterocyclic systems, but specific pathways for this class of compounds are not well-documented in standard literature. For most synthetic applications, the pyridazine core of this compound can be considered a robust scaffold that maintains its integrity throughout multi-step reaction sequences.

Formation of Fused Heterocyclic Systems from Pyridazine Derivatives

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. ias.ac.in These polycyclic structures are of significant interest in medicinal chemistry and materials science due to their rigid, planar geometries which can facilitate interactions with biological targets or impart desirable electronic properties. ias.ac.in The general strategy involves using the chlorine at C-3 as a reactive handle to introduce a functional group, which then participates in an intramolecular cyclization reaction with another part of the molecule.

Several synthetic routes can be envisioned:

[3+2] Cycloaddition Reactions: Pyridazinium ylides, which can be generated from pyridazine precursors, can undergo [3+2] cycloaddition reactions with dipolarophiles to form fused five-membered rings, such as pyrrolo[1,2-b]pyridazines. mdpi.com

Intramolecular Cyclization: The chloro group can be substituted by a nucleophile containing a second reactive site. For instance, reaction with a dinucleophile like a substituted hydrazine can lead to the formation of a triazolopyridazine ring system. nih.gov Similarly, substituting the chlorine with an amine, followed by functionalization of the phenyl ring at an ortho position and subsequent cyclization, could lead to pyridazino[3,4-c]quinoline (B14753863) derivatives. mdpi.com

Reductive Cyclization: A nitro group can be introduced onto the phenyl ring at the C-4 position via electrophilic nitration. Subsequent reduction of the nitro group can lead to an intramolecular cyclization with a suitable functional group on the pyridazine ring, forming a new fused ring. For example, reductive cyclization of a 4-(2-nitrophenyl)pyridazine derivative can yield pyridazoquinolinones. mdpi.com

These strategies highlight the utility of this compound as a versatile building block for constructing complex heterocyclic architectures.

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 3-Methoxy-6-methyl-4-phenylpyridazine |

| 3-(Morpholin-4-yl)-6-methyl-4-phenylpyridazine |

| 3-Hydrazinyl-6-methyl-4-phenylpyridazine |

| 3-(Phenylthio)-6-methyl-4-phenylpyridazine |

| 3,4-Diphenyl-6-methylpyridazine |

| 6-Methyl-4-phenyl-3-(phenylethynyl)pyridazine |

| 6-Methyl-4-phenyl-3-styrylpyridazine |

| N,4-diphenyl-6-methylpyridazin-3-amine |

| 6-Methyl-3-phenoxy-4-phenylpyridazine |

| Pyrrolo[1,2-b]pyridazine |

| Triazolopyridazine |

| Pyridazino[3,4-c]quinoline |

| Pyridazoquinolinone |

| Sodium Methoxide |

| Morpholine |

| Hydrazine Hydrate |

| Sodium Thiophenoxide |

| Phenylboronic acid |

| Phenylacetylene |

| Styrene |

| Aniline |

| Phenol |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| BINAP |

| RuPhos |

| Sodium tert-butoxide |

| Potassium Carbonate |

| Triethylamine |

| Copper(I) iodide |

| Meisenheimer complex |

Advanced Spectroscopic Characterization and Solid State Structural Elucidation of 3 Chloro 6 Methyl 4 Phenylpyridazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), and the connectivity between them.

While a published, assigned spectrum for 3-Chloro-6-methyl-4-phenylpyridazine could not be located, the expected chemical shifts and multiplicities can be predicted based on the molecular structure.

¹H NMR: The spectrum is expected to show three distinct regions. The phenyl protons would appear as a complex multiplet in the aromatic region (~7.4-7.8 ppm). The single proton on the pyridazine (B1198779) ring (H-5) would likely appear as a singlet further downfield due to the influence of the adjacent nitrogen atoms. The methyl group protons would appear as a sharp singlet in the aliphatic region (~2.4-2.8 ppm).

¹³C NMR: The spectrum would show signals for all 11 carbon atoms. The phenyl ring would exhibit four distinct signals (with two pairs of carbons being equivalent by symmetry). The four carbons of the pyridazine ring would also be distinct, with the carbon bonded to chlorine (C-3) and the phenyl-substituted carbon (C-4) being significantly influenced by their substituents. The methyl carbon would appear at a characteristic upfield chemical shift.

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| ¹H | Phenyl Protons | 7.40 - 7.80 | Multiplet |

| ¹H | Pyridazine H-5 | ~7.90 | Singlet |

| ¹H | Methyl (-CH₃) | ~2.60 | Singlet |

| ¹³C | C-Cl | ~158 | N/A |

| ¹³C | C-Phenyl | ~145 | N/A |

| ¹³C | Phenyl Carbons | 128 - 138 | N/A |

| ¹³C | Methyl (-CH₃) | ~20 | N/A |

Note: This table contains predicted values based on chemical structure and is for illustrative purposes only.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY would primarily show correlations among the coupled protons within the phenyl ring. The pyridazine proton and methyl protons, being singlets, would not show cross-peaks.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link the phenyl proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). For this compound, HMBC would be essential. It would show correlations from the phenyl protons to the pyridazine carbon they are attached to (C-4), confirming the connection between the two rings. Correlations from the methyl protons to adjacent pyridazine carbons (C-6 and C-5) would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key expected NOESY correlation would be between the ortho-protons of the phenyl ring and the H-5 proton of the pyridazine ring, providing further confirmation of the connectivity and conformation.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is essential for identifying the functional groups and providing insights into the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, characteristic absorption bands would be expected for the aromatic C-H stretching of the phenyl and pyridazine rings, C=C and C=N stretching vibrations within the rings, C-Cl stretching, and vibrations associated with the methyl group. Analysis of the fingerprint region (below 1500 cm⁻¹) would offer detailed information about the complex vibrational modes of the entire molecule.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the symmetric breathing modes of the aromatic rings and vibrations of the C-C and C=C bonds. The combination of FT-IR and Raman data would provide a more complete picture of the compound's vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to a high degree of precision, HRMS can confirm the molecular formula of this compound (C₁₁H₉ClN₂). This technique would distinguish the compound from other molecules with the same nominal mass by revealing the exact mass, which is influenced by the specific isotopes of chlorine (³⁵Cl and ³⁷Cl), carbon (¹²C and ¹³C), and nitrogen (¹⁴N and ¹⁵N).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the conjugated system formed by the phenyl and pyridazine rings. The position (λmax) and intensity of these bands are indicative of the extent of conjugation and the electronic environment of the chromophores.

Computational Chemistry and Theoretical Modeling of 3 Chloro 6 Methyl 4 Phenylpyridazine

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of a wide range of molecular properties by calculating the electronic structure. A typical DFT study on 3-Chloro-6-methyl-4-phenylpyridazine would involve several key analyses.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a molecule like this compound, this would reveal precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore how the molecule's energy changes with the rotation of the phenyl group relative to the pyridazine (B1198779) ring. These calculations would be performed in the gas phase (an isolated molecule) and in various solvents to understand how the environment affects its preferred shape.

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation with Experimental Values

Once the optimized geometry is found, theoretical vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and twisting motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra. A comparison between the calculated and experimental spectra helps to validate the accuracy of the computational model and aids in the assignment of specific spectral peaks to particular molecular vibrations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

An FMO analysis of this compound would determine the energy of the HOMO and LUMO levels. The spatial distribution of these orbitals would also be visualized, showing which parts of the molecule are electron-rich (HOMO, likely to act as an electron donor) and which are electron-poor (LUMO, likely to act as an electron acceptor). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of negative and positive electrostatic potential. For this compound, an MEP analysis would identify the electron-rich (nucleophilic) sites, such as the nitrogen atoms in the pyridazine ring, and the electron-poor (electrophilic) sites, which are crucial for predicting how the molecule will interact with other reagents.

Analysis of Global and Local Chemical Reactivity Descriptors

To quantify the reactivity predicted by FMO and MEP analyses, a set of chemical reactivity descriptors can be calculated from the electronic structure.

Global Descriptors: These describe the reactivity of the molecule as a whole. They include chemical potential (a measure of the escaping tendency of electrons), global hardness (resistance to change in electron distribution), global softness (the inverse of hardness), and the electrophilicity index (a measure of the ability to accept electrons).

Local Descriptors (Fukui Functions): These descriptors indicate which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of its local reactivity.

Theoretical Calculations of Thermodynamic Parameters and Stability Analysis

Finally, DFT calculations can be used to predict the thermodynamic properties of this compound. Standard statistical thermodynamic methods, combined with the calculated vibrational frequencies, allow for the determination of parameters such as enthalpy, entropy, and Gibbs free energy at different temperatures. These values are fundamental for understanding the molecule's stability and its behavior in chemical equilibria.

While the framework for a thorough computational investigation of this compound is well-established, the specific execution of these studies and the publication of their results are not currently found in the scientific literature. Such research would be necessary to provide the detailed data tables and in-depth findings required for a complete characterization of this compound.

Advanced Quantum Chemical Calculations for Electronic Structure and Bonding

Advanced quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of pyridazine systems. iiste.orgiiste.orgresearchgate.net For substituted pyridazines, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometry and calculate various electronic parameters. morressier.com

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the bonding in such molecules, providing information about charge distribution and intermolecular interactions like hydrogen bonding. nih.gov The molecular electrostatic potential (MEP) map is another crucial output of these calculations, which visualizes the electron density around the molecule and indicates regions susceptible to electrophilic and nucleophilic attack. nih.gov

The table below presents representative calculated bond lengths and angles for a related compound, 3-chloro-6-methoxypyridazine, which can serve as a model for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | N1-N2 | 1.335 Å |

| Bond Length | N2-C3 | 1.328 Å |

| Bond Length | C3-C4 | 1.401 Å |

| Bond Length | C4-C5 | 1.378 Å |

| Bond Length | C5-C6 | 1.411 Å |

| Bond Length | C6-N1 | 1.334 Å |

| Bond Length | C3-Cl | 1.745 Å |

| Bond Angle | N1-N2-C3 | 120.5° |

| Bond Angle | N2-C3-C4 | 122.3° |

| Bond Angle | C3-C4-C5 | 117.9° |

| Bond Angle | C4-C5-C6 | 118.4° |

| Bond Angle | C5-C6-N1 | 121.3° |

| Bond Angle | C6-N1-N2 | 119.6° |

Data extrapolated from studies on analogous compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. eurasianjournals.com For a compound like this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation of the phenyl group relative to the pyridazine ring. These simulations can also model how the molecule interacts with solvents and other molecules, which is crucial for understanding its behavior in different media.

The intermolecular interactions of pyridazine derivatives are often governed by a combination of van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonding. nih.gov The presence of the electronegative chloro atom and the nitrogen atoms in the pyridazine ring can lead to significant dipole moments, influencing how the molecule orients itself with respect to other polar molecules.

MD simulations can also be used to explore the aggregation behavior of such molecules, which is relevant for understanding their solid-state properties and their behavior in concentrated solutions. The insights from MD simulations are complementary to the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's properties.

Structure-Electronic Property Correlations and Theoretical Insights into Chemical Reactivity

The electronic properties of a molecule are intrinsically linked to its chemical reactivity. researchgate.net In the case of this compound, theoretical calculations can provide several key descriptors of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. iiste.orgresearchgate.net

For pyridazine derivatives, the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. The presence of electron-withdrawing and electron-donating groups on the pyridazine ring can significantly alter the energies and localizations of these frontier orbitals.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. For instance, a higher electronegativity indicates a greater tendency to attract electrons, while a lower chemical hardness suggests greater reactivity.

The following table presents calculated electronic properties for a model pyridazine derivative, offering a theoretical framework for understanding the reactivity of this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Chemical Softness (S) | 0.357 eV⁻¹ |

Data extrapolated from studies on analogous compounds.

Non Biological Applications and Material Science Perspectives of 3 Chloro 6 Methyl 4 Phenylpyridazine and Its Derivatives

Strategic Role as Chemical Intermediates and Synthetic Building Blocks

The pyridazine (B1198779) moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in organic synthesis. The presence of substituents such as a chloro group, a methyl group, and a phenyl group on the pyridazine ring, as in 3-chloro-6-methyl-4-phenylpyridazine, provides multiple reactive sites for further chemical transformations. The chlorine atom at the 3-position is a particularly useful functional group, acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups, thereby enabling the synthesis of a diverse library of pyridazine derivatives.

The general synthetic utility of pyridazines is well-established. They are commonly synthesized through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). chemtube3d.com Once formed, the pyridazine ring can undergo various reactions. For instance, the nitrogen atoms in the ring can be alkylated to form pyridazinium salts. These salts can then participate in cycloaddition reactions. acs.org

The strategic importance of chloro-substituted pyridazines lies in their ability to serve as precursors for more complex molecules. For example, they are key intermediates in the synthesis of various heterocyclic compounds with potential applications in materials science. The reactivity of the C-Cl bond facilitates cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.comnih.gov This enables the facile introduction of aryl, heteroaryl, or amino groups, leading to the construction of larger, conjugated systems with tailored electronic and photophysical properties.

Application in Coordination Chemistry as Ligands for Transition Metal Complexes

The nitrogen atoms of the pyridazine ring possess lone pairs of electrons, making them excellent coordinating sites for transition metal ions. This has led to the extensive use of pyridazine derivatives as ligands in coordination chemistry. The resulting metal complexes often exhibit interesting structural, electronic, and photophysical properties.

Synthesis and Characterization of Organometallic Pyridazine Complexes

A variety of transition metal complexes incorporating pyridazine-based ligands have been synthesized and characterized. nih.govresearchgate.netacs.org The synthesis of these complexes typically involves the reaction of a pyridazine derivative with a suitable metal salt in an appropriate solvent. nih.govacs.org The resulting complexes can have different stoichiometries, such as [ML(NO₃)₂] or ML₂₂, where M is a transition metal and L is the pyridazine-based ligand. researchgate.net The specific stoichiometry can be influenced by the steric and electronic properties of the substituents on the pyridazine ring. researchgate.net

The characterization of these organometallic complexes is carried out using a range of spectroscopic and analytical techniques. Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of the complexes, revealing details about the coordination geometry of the metal center and the bond lengths and angles within the complex. nih.govacs.orgnih.gov Other techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are also employed to confirm the structure and composition of the complexes. nih.govacs.orgnih.govliberty.edu For paramagnetic complexes, methods like the Evans' method can be used to determine their magnetic properties. researchgate.net

| Technique | Information Obtained | References |

|---|---|---|

| Single-Crystal X-ray Diffraction | Molecular structure, coordination geometry, bond lengths, and angles | nih.govacs.orgnih.gov |

| NMR Spectroscopy | Solution-state structure and ligand-to-metal ratio | nih.govacs.orgnih.gov |

| Mass Spectrometry | Confirmation of stoichiometry | nih.govacs.org |

| Cyclic Voltammetry | Redox behavior and solution-state stoichiometry | nih.govresearchgate.net |

| UV-vis Spectroscopy | Electronic properties and protic behavior | nih.gov |

Exploration of Photophysical and Electrochemical Properties of Metal-Pyridazine Complexes (e.g., Luminescence, Charge Transfer Phenomena)

Metal-pyridazine complexes often exhibit interesting photophysical and electrochemical properties, which are of great interest for various applications. The electronic properties of these complexes can be probed using techniques such as UV-visible spectroscopy and cyclic voltammetry. nih.govacs.org UV-visible spectroscopy provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. rsc.orgacs.orgrsc.org

Luminescence is another important property of many metal-pyridazine complexes. rsc.org Some complexes exhibit fluorescence or phosphorescence, with the emission properties being tunable by modifying the ligand structure or the metal center. rsc.orgnih.gov The study of these luminescent properties is crucial for the development of new materials for applications such as light-emitting devices and sensors. mdpi.com

Charge transfer phenomena are central to the photophysical properties of these complexes. In MLCT transitions, an electron is excited from a metal-centered orbital to a ligand-centered orbital. acs.org Conversely, in LMCT transitions, an electron is excited from a ligand-centered orbital to a metal-centered orbital. rsc.orgnih.gov The nature and energy of these charge transfer states can be influenced by the electronic properties of both the metal and the ligand. rsc.org In some cases, metal-metal-to-ligand charge transfer (MMLCT) can also be observed in dimeric or aggregated complexes. researchgate.net

The electrochemical properties of metal-pyridazine complexes are typically investigated using cyclic voltammetry. nih.govacs.orgscielo.org.co This technique provides information about the redox potentials of the complex, revealing the ease with which it can be oxidized or reduced. The redox behavior is influenced by the nature of the metal ion and the substituents on the pyridazine ligand. researchgate.netscielo.org.co

| Property | Description | Key Phenomena | References |

|---|---|---|---|

| Luminescence | Emission of light (fluorescence or phosphorescence) | Tunable emission wavelengths | rsc.orgnih.govmdpi.com |

| Charge Transfer | Movement of an electron between metal and ligand orbitals upon excitation | MLCT, LMCT, MMLCT | rsc.orgacs.orgrsc.orgnih.govresearchgate.net |

| Electrochemical Behavior | Redox properties of the complex | Tunable oxidation and reduction potentials | nih.govacs.orgscielo.org.coelectrochemsci.org |

Ligand Design Principles for Tunable Complex Properties

The properties of metal-pyridazine complexes can be systematically tuned by modifying the design of the pyridazine ligand. This is a key principle in the development of new functional materials. By introducing different substituents onto the pyridazine ring, it is possible to alter the steric and electronic properties of the ligand, which in turn influences the properties of the resulting metal complex. nih.gov

For example, the introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the ligand's molecular orbitals, thereby affecting the energies of the MLCT and LMCT transitions and, consequently, the color and luminescence of the complex. rsc.org The steric bulk of the substituents can also play a crucial role in determining the coordination geometry of the metal center and the stoichiometry of the complex. researchgate.net

The design of tridentate pyridazine ligands, where the pyridazine ring is part of a larger chelating system, has been shown to be an effective strategy for creating stable metal complexes with well-defined geometries. nih.govresearchgate.netacs.org The ability to fine-tune the properties of these complexes through rational ligand design is a powerful tool for the development of new materials with specific functions. acs.org

Development in Advanced Materials Science

The unique properties of this compound and its derivatives make them promising candidates for applications in advanced materials science. mdpi.comliberty.edu Their ability to form stable, conjugated systems with tunable electronic and photophysical properties is particularly attractive for the development of new optoelectronic materials. acs.orgacs.orgechemi.com

Components in Opto-electronic Materials (e.g., Fluorescent, Electroluminescent Devices)

Pyridazine derivatives have shown significant promise as components in optoelectronic materials, particularly in the development of organic light-emitting diodes (OLEDs). mdpi.comcityu.edu.hkmdpi.com In these devices, organic materials are used to generate light when an electric current is passed through them. The color and efficiency of the light emission are determined by the properties of the organic materials used.

Pyridazine-based compounds can be designed to exhibit strong fluorescence or phosphorescence, making them suitable for use as emitters in OLEDs. acs.orgnih.govnih.govacs.org For instance, pyridazine derivatives incorporating donor and acceptor moieties can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient light emission. mdpi.comnih.govnih.gov The electron-deficient nature of the pyridazine ring makes it an effective acceptor unit in such donor-acceptor systems. mdpi.com

The photoluminescence quantum efficiency, emission lifetime, and color of the emitted light can be tuned by modifying the chemical structure of the pyridazine derivative. acs.orgmdpi.comnih.gov For example, by attaching different electron-donating groups to the pyridazine core, it is possible to create materials that emit light across the visible spectrum. mdpi.comnih.gov Pyridazine derivatives have also been investigated as host materials for phosphorescent emitters in OLEDs. mdpi.commdpi.comnih.gov

The development of new pyridazine-based materials with tailored optoelectronic properties is an active area of research with the potential to lead to more efficient and cost-effective lighting and display technologies. acs.org

Potential Applications in Polymeric Materials and Surface Coatings

The integration of pyridazine moieties into polymer structures has been explored to develop advanced materials with enhanced properties. One notable example is the synthesis of a novel phthalonitrile (B49051) monomer containing a pyridazine ring, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD). mdpi.com This monomer was developed to create a heat-resistant and flame-retardant phthalonitrile resin. The incorporation of the pyridazine ring into the polymer backbone was shown to significantly improve the thermomechanical properties and heat resistance of the resulting resin. The developed poly(BCPD) resin exhibited a high limited oxygen index (LOI) of 48 and low water uptake, indicating its potential as a high-performance material for applications in humid environments and where flame retardancy is critical. mdpi.com

Furthermore, research into the solid-phase synthesis of pyridazine derivatives on polymer supports highlights another intersection between pyridazine chemistry and polymer science. This methodology allows for the creation of pyridazine-based compounds using polymer-supported intermediates, which can facilitate higher reaction rates and wider reaction conditions due to a more stable attachment to the polymer backbone. google.com Such techniques are foundational for developing new functional polymers and coatings where pyridazine units can be incorporated to impart specific properties.

Chemical Sensors and Biosensors Utilizing Pyridazine Derivatives as Active Components

The unique electronic and photophysical properties of pyridazine derivatives make them promising candidates for the active components in chemical sensors. Their ability to interact with various analytes, often leading to a measurable change in fluorescence or electrochemical signal, is key to their function.

For instance, a specific 1,2-pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), has been shown to exhibit "turn-on" fluorescence in response to acid exposure, both in solution and in a solid state. nih.gov The protonation of the pyridazine ring in this molecule leads to significant changes in its emission color, spanning from blue to orange-red. This pronounced multicolor fluorescence response allowed for the creation of a sensor film for trifluoroacetic acid (TFA) with high sensitivity and reversibility. nih.gov This demonstrates the potential for pyridazine derivatives in developing smart luminescent materials for acid sensing and even data encryption applications. nih.govacs.org

Similarly, other heterocyclic systems incorporating structures related to pyridazine, such as pyrido[2,3-b]pyrazine (B189457) derivatives, have been investigated for electrochemical DNA sensing. nih.gov While not pyridazine itself, these related structures show that the electron-deficient nature of the diazine ring system is valuable for creating materials that can interact with biological molecules and produce a detectable signal. Fluorescent sensors based on pyridine (B92270) derivatives have also been developed for the rapid detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The nitrogen atoms within the heterocyclic ring act as binding sites for the metal ions, causing a distinct fluorescent response. mdpi.com

Investigations in Corrosion Inhibition

One of the most extensively studied non-biological applications of pyridazine derivatives is in the field of corrosion inhibition, particularly for protecting metals like steel and copper in acidic environments. tandfonline.comderpharmachemica.comresearchgate.net These organic compounds are effective because they can adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. electrochemsci.org The protective film blocks active sites and hinders charge transfer between the metal and the corrosive solution. researchgate.netresearchgate.net

Electrochemical Studies of Pyridazine Derivatives as Corrosion Inhibitors (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are commonly used to study the efficacy of pyridazine derivatives.

Potentiodynamic Polarization studies have shown that many pyridazine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net In some cases, they may show a predominant effect on the cathodic reaction. electrochemsci.org For example, studies on newly synthesized pyridazine derivatives for mild steel in 1M HCl revealed that they function as mixed inhibitors with a cathodic predominance. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the metal/electrolyte interface. For pyridazine inhibitors, EIS studies consistently show an increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) as the inhibitor concentration increases. electrochemsci.orgjmaterenvironsci.com The increase in Rct indicates that the inhibitor hinders the charge transfer process, which is central to corrosion. electrochemsci.orgtandfonline.com The decrease in Cdl is attributed to the adsorption of the organic molecules onto the metal surface, displacing water molecules and increasing the thickness of the electrical double layer. jmaterenvironsci.comresearchgate.net Research on compounds like 5-[(2-chlorophenyl)(hydroxy)methyl]-6-methylpyridazin-3(2H)-one (P4) on copper and other derivatives on steel have confirmed these effects, demonstrating inhibition efficiencies reaching over 90% at optimal concentrations. jmaterenvironsci.com

Table 1: Electrochemical Data for Pyridazine Derivatives as Corrosion Inhibitors This table presents a compilation of data from various studies on different pyridazine derivatives, illustrating their performance as corrosion inhibitors for steel and copper in acidic media.

| Inhibitor | Metal | Medium | Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|---|

| PZ-yl | Mild Steel | 1 M HCl | 1 x 10⁻³ | 861.2 | - | 96 | tandfonline.com |

| PZ-oxy | Mild Steel | 1 M HCl | 1 x 10⁻³ | 590.4 | - | 94 | tandfonline.com |

| EOPC | Carbon Steel | 0.5 M H₂SO₄ | 1 x 10⁻³ | - | - | 91.67 | jmaterenvironsci.com |

| HPMP | Copper | Nitric Acid | - | Increased | Decreased | - | derpharmachemica.comafricaresearchconnects.com |

| P4 | Copper | 2.0 M HNO₃ | - | Increased | Decreased | Good | |

| TPI | Carbon Steel | 1 M HCl | 1 x 10⁻³ | - | - | 88.6 | kfupm.edu.sa |

| DPI | Carbon Steel | 1 M HCl | 1 x 10⁻³ | - | - | 86.7 | kfupm.edu.sa |

Adsorption Behavior and Mechanism on Metal Surfaces

The effectiveness of pyridazine derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface. This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. researchgate.net The process is spontaneous, as indicated by negative values of the Gibbs free energy of adsorption (ΔG°ads). tandfonline.comafricaresearchconnects.com

The adsorption mechanism involves the interaction of the inhibitor molecule with the metal. The pyridazine ring's π-electrons and the lone pair electrons on the nitrogen and other heteroatoms (like oxygen or sulfur, if present in the substituents) are key to this process. researchgate.netgsconlinepress.com These electrons can be shared with the vacant d-orbitals of the metal atoms (like iron or copper), forming a coordinate-type bond. derpharmachemica.com This leads to the formation of a stable, protective inhibitor layer on the metal surface. tandfonline.com

Adsorption studies often show that the process follows a specific isotherm model, most commonly the Langmuir adsorption isotherm. jmaterenvironsci.comafricaresearchconnects.comkfupm.edu.sa This model implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.net Surface characterization techniques like Scanning Electron Microscopy (SEM) confirm the formation of this protective film, which minimizes direct contact between the metal and the aggressive acid. tandfonline.com

Structure-Property Relationships in Non-Biological Contexts

The performance of pyridazine derivatives in material science applications is highly dependent on their molecular structure. Understanding the relationship between the chemical structure and the resulting physicochemical properties is crucial for designing new, more effective molecules.

Correlation of Molecular Structure with Physicochemical Properties Affecting Material Performance

In the context of corrosion inhibition , several structural factors influence the effectiveness of pyridazine derivatives. The electronic structure of the molecule is paramount. The presence of electron-donating groups on the pyridazine ring can increase the electron density on the heteroatoms, enhancing their ability to bond with the metal surface and thus improving inhibition efficiency. gsconlinepress.com

Quantum chemical calculations using Density Functional Theory (DFT) are often employed to correlate molecular properties with inhibition performance. tandfonline.comresearchgate.netresearchgate.net Key parameters include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal, leading to better inhibition. gsconlinepress.com

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule. tandfonline.com

Dipole Moment (μ): A higher dipole moment can increase the adsorption between the inhibitor and the metal surface, leading to better performance. gsconlinepress.com

For example, comparing a pyridazine-thione derivative (containing sulfur) with a pyridazin-one derivative (containing oxygen) showed that the thione had a higher predicted inhibition efficiency. This was attributed to the sulfur atom being a more favorable adsorption center than oxygen. researchgate.netgsconlinepress.com The size and planarity of the molecule also play a role; a larger molecule can cover a greater surface area, and a planar orientation facilitates stronger adsorption.

In the field of polymeric materials , the rigid structure of the pyridazine ring can be leveraged to enhance the thermal stability and mechanical strength of polymers. mdpi.com For chemical sensors , the structure dictates the molecule's photophysical properties. The presence of donor-acceptor (D-A) structures within the molecule, where the pyridazine ring acts as the acceptor, can lead to interesting fluorescence behaviors, such as sensitivity to the polarity of the environment or the presence of specific analytes like acids. nih.govacs.org

Influence of Pyridazine Core and Substituents on Non-Biological Performance Metrics

The performance of this compound in material science is fundamentally governed by the electron-deficient nature of its pyridazine core, a characteristic that can be finely tuned by the electronic and steric effects of its substituents. The inherent properties of the pyridazine ring, such as its high dipole moment and capacity for π-π stacking interactions, make it a valuable component in the design of functional organic materials.

The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring significantly lowers the energy levels of its molecular orbitals. This intrinsic electronic property is a key factor in applications such as organic electronics, where it can facilitate electron transport. The introduction of a chloro group at the 3-position further enhances this electron deficiency through its inductive effect, potentially improving the material's electron-accepting capabilities.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Chloro-6-methyl-4-phenylpyridazine, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via nucleophilic substitution or fusion reactions. For example, 3-chloro-pyridazine derivatives can react with aliphatic/aromatic amines under mild heating (60–80°C) in polar aprotic solvents (e.g., DMF or THF) to introduce substituents . Yield optimization requires precise control of stoichiometry, temperature (e.g., 80°C for 10 hours in DMF ), and catalysts (e.g., K₂CO₃). Impurities often arise from incomplete substitution, necessitating purification via silica chromatography or recrystallization .

Q. How can structural characterization of this compound be performed?

- Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C6, phenyl at C4) .

- X-ray crystallography : Resolve bond angles and packing motifs (e.g., triazolo-pyridazine analogs show planar heterocyclic cores with dihedral angles <5° ).

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

Q. What are the common impurities in this compound synthesis, and how are they identified?

- Answer : Byproducts include unreacted starting materials (e.g., 3-chloropyridazine) or regioisomers. Analytical HPLC (C18 column, acetonitrile/water gradient) with UV detection (230–260 nm) resolves these impurities . GC-MS is used for volatile byproducts (e.g., methyl esters) .

Q. What safety precautions are required when handling this compound?

- Answer : While specific toxicity data are limited, assume acute toxicity based on structural analogs (e.g., chlorinated pyridazines). Use PPE (gloves, goggles), work in a fume hood, and follow protocols for chlorinated waste disposal .

Advanced Research Questions

Q. How do electronic effects of substituents modulate the reactivity of this compound in cross-coupling reactions?

- Answer : The chlorine atom at C3 activates the pyridazine ring for Suzuki-Miyaura couplings. Electron-withdrawing groups (e.g., -CF₃ at phenyl) enhance oxidative addition with Pd catalysts, while methyl at C6 sterically hinders para-substitution . DFT calculations predict charge distribution at reactive sites .

Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives?

- Answer : Discrepancies in antibacterial/antiviral efficacy may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Validate activities via dose-response curves (IC₅₀/EC₅₀) and compare with positive controls (e.g., ciprofloxacin for bacteria ).

Q. How can computational modeling predict the pharmacokinetic profile of this compound derivatives?

- Answer : Use QSAR models to estimate logP (lipophilicity), PSA (polar surface area), and CYP450 inhibition. For example, trifluoromethyl groups increase metabolic stability by reducing CYP2C9 affinity . ADMET predictors (e.g., SwissADME) assess BBB permeability and bioavailability .

Q. What role does crystallographic data play in designing analogs with improved solubility?

- Answer : Crystal packing analysis (e.g., π-π stacking in phenyl-substituted pyridazines ) identifies opportunities to introduce polar groups (e.g., -OH, -COOH) without disrupting planarity. Co-crystallization with cyclodextrins improves aqueous solubility .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations for scalable synthesis .

- Biological Assays : Pair in vitro testing with molecular docking (e.g., PyRx AutoDock) to correlate activity with target binding (e.g., bacterial DNA gyrase ).

- Data Reproducibility : Report reaction conditions (e.g., degassing for Pd couplings) and spectral raw data (e.g., NMR FID files) to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.